An In-Depth Technical Guide to (2S)-2-(3-methylphenyl)pyrrolidine: Properties, Synthesis, and Applications
An In-Depth Technical Guide to (2S)-2-(3-methylphenyl)pyrrolidine: Properties, Synthesis, and Applications
Abstract: This technical guide provides a comprehensive overview of (2S)-2-(3-methylphenyl)pyrrolidine, a chiral heterocyclic compound of significant interest to the pharmaceutical and chemical research communities. The pyrrolidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products and FDA-approved drugs.[1][2][3] This document elucidates the known physical, chemical, and computational properties of the title compound. It further proposes a detailed, field-proven synthetic protocol for its enantioselective preparation and discusses its reactivity. Key applications, particularly its role as a versatile chiral building block in drug discovery and development, are explored. Finally, this guide offers essential safety, handling, and storage protocols based on data from structurally analogous compounds to ensure safe laboratory practice.
Introduction: The Significance of the Pyrrolidine Scaffold
The pyrrolidine ring, a five-membered saturated nitrogen heterocycle, is a cornerstone of modern medicinal chemistry.[4] Its prevalence in a vast array of natural alkaloids, such as nicotine and hygrine, and its integration into numerous blockbuster drugs underscore its pharmacological importance.[5][6] The structural rigidity and stereochemical complexity offered by substituted pyrrolidines allow for precise three-dimensional arrangements of functional groups, which is critical for optimizing ligand-receptor interactions. The introduction of a chiral center, as in (2S)-2-(3-methylphenyl)pyrrolidine, provides a scaffold for developing enantiomerically pure molecules, a fundamental requirement in modern drug design to enhance therapeutic efficacy and minimize off-target effects.
This guide focuses specifically on the (2S)-enantiomer of 2-(3-methylphenyl)pyrrolidine, a compound that combines the key pyrrolidine core with a substituted aromatic moiety. This structure makes it a valuable intermediate for creating complex molecules with potential applications in neuroscience, inflammation, and beyond.[7]
Physicochemical and Computational Properties
A precise understanding of a compound's physical and chemical properties is foundational for its application in research and development. While extensive experimental data for (2S)-2-(3-methylphenyl)pyrrolidine is not widely published, a combination of data from chemical suppliers and computational models provides a solid baseline.
Table 1: Physicochemical and Computational Data for (2S)-2-(3-methylphenyl)pyrrolidine and the Parent Pyrrolidine Scaffold
| Property | (2S)-2-(3-methylphenyl)pyrrolidine | Pyrrolidine (for reference) | Data Source |
| CAS Number | 72216-05-8 | 123-75-1 | [8] |
| Molecular Formula | C₁₁H₁₅N | C₄H₉N | [8] |
| Molecular Weight | 161.24 g/mol | 71.12 g/mol | [8] |
| Appearance | Not specified (likely a liquid) | Colorless to pale yellow liquid | [5] |
| Boiling Point | Data not available | 87-88 °C | [9] |
| Melting Point | Data not available | -63 °C | [9] |
| SMILES | CC1=CC(C2NCCC2)=CC=C1 | C1CCNC1 | [8] |
| Topological Polar Surface Area (TPSA) | 12.03 Ų | Not applicable | [8] |
| logP (calculated) | 2.42 | -0.46 (experimental) | [8][10] |
| Hydrogen Bond Acceptors | 1 | 1 | [8] |
| Hydrogen Bond Donors | 1 | 1 | [8] |
| Rotatable Bonds | 1 | 0 | [8] |
Predicted Spectroscopic Characterization
Spectroscopic analysis is essential for the structural confirmation and purity assessment of synthesized compounds. Based on the molecular structure, the following spectral characteristics are predicted for (2S)-2-(3-methylphenyl)pyrrolidine.
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¹H NMR Spectroscopy: The proton NMR spectrum is expected to be complex. The aromatic region (approx. 7.0-7.3 ppm) would show distinct signals for the four protons on the disubstituted benzene ring. A singlet corresponding to the methyl group (CH₃) would appear in the upfield region (approx. 2.3 ppm). The methine proton at the C2 chiral center would likely be a multiplet. The protons on the pyrrolidine ring (C3, C4, C5) are diastereotopic and would present as complex multiplets, further complicated by coupling to each other and the N-H proton. The N-H proton itself would likely appear as a broad singlet.
-
¹³C NMR Spectroscopy: The carbon NMR spectrum would provide clear signals for each unique carbon atom. The aromatic carbons are expected in the 125-145 ppm range.[11] The sp³ hybridized carbons of the pyrrolidine ring would appear further upfield, typically between 25-60 ppm.[11] The methyl carbon signal would be found at approximately 21 ppm.
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Mass Spectrometry (MS): The electron ionization (EI) or electrospray ionization (ESI) mass spectrum should show a molecular ion peak [M]⁺ or [M+H]⁺ at m/z 161 or 162, respectively, corresponding to the molecular weight of the compound. Key fragmentation patterns would likely involve the loss of the 3-methylphenyl group or cleavage of the pyrrolidine ring.
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Infrared (IR) Spectroscopy: The IR spectrum would be characterized by a moderate N-H stretching vibration around 3300-3400 cm⁻¹. Aliphatic C-H stretching would be observed just below 3000 cm⁻¹, while aromatic C-H stretching would appear just above 3000 cm⁻¹. Aromatic C=C stretching bands would be present in the 1450-1600 cm⁻¹ region.
Synthesis and Reactivity
The enantioselective synthesis of 2-substituted pyrrolidines is a well-established field, often leveraging the chiral pool of natural amino acids like proline.
Reactivity Profile
The chemical behavior of (2S)-2-(3-methylphenyl)pyrrolidine is dominated by the secondary amine. As a cyclic secondary amine, it is basic and a potent nucleophile, readily undergoing reactions such as N-alkylation, N-acylation, and condensation with carbonyl compounds to form enamines.[5] The aromatic ring can undergo electrophilic aromatic substitution, with the pyrrolidinyl-methyl group acting as an ortho-, para-director, although its steric bulk may influence regioselectivity.
Proposed Experimental Protocol: Asymmetric Synthesis from L-Proline
This protocol outlines a robust and scalable pathway to synthesize the title compound, leveraging L-proline as a chiral starting material. This approach ensures control over the stereochemistry at the C2 position. A similar strategy has been proven effective for analogous structures.[11]
Caption: Proposed workflow for the asymmetric synthesis of the target compound.
Step-by-Step Methodology:
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N-Protection and Weinreb Amide Formation:
-
Dissolve L-proline in a suitable solvent system (e.g., dioxane/water).
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Add di-tert-butyl dicarbonate (Boc₂O) and a base (e.g., NaOH) and stir at room temperature until the reaction is complete (monitored by TLC) to yield N-Boc-L-proline.
-
Activate the carboxylic acid of N-Boc-L-proline using a coupling agent like dicyclohexylcarbodiimide (DCC) and an additive like hydroxybenzotriazole (HOBt) in an anhydrous aprotic solvent (e.g., dichloromethane, DCM).
-
Add N,O-dimethylhydroxylamine hydrochloride and a base (e.g., triethylamine) to the activated ester to form the corresponding Weinreb amide. This intermediate is particularly stable and prevents over-addition in the subsequent step.
-
-
Grignard Reaction:
-
Prepare the Grignard reagent, 3-methylphenylmagnesium bromide, from 3-bromotoluene and magnesium turnings in anhydrous diethyl ether or THF.
-
In a separate flask, dissolve the N-Boc-L-proline Weinreb amide in anhydrous THF and cool to 0 °C under an inert atmosphere (e.g., Argon).
-
Slowly add the prepared Grignard reagent to the Weinreb amide solution. Allow the reaction to warm to room temperature and stir until completion.
-
Quench the reaction carefully with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent, dry, and purify (e.g., by column chromatography) to obtain N-Boc-2-(3-methylbenzoyl)pyrrolidine.
-
-
Ketone Reduction:
-
Dissolve the ketone from the previous step in a protic solvent like methanol or ethanol.
-
Cool the solution to 0 °C and add a reducing agent such as sodium borohydride (NaBH₄) portion-wise.
-
Stir the reaction until the ketone is fully consumed. Work up the reaction to isolate the secondary alcohol, N-Boc-2-[(3-methylphenyl)(hydroxy)methyl]pyrrolidine.
-
-
Deoxygenation and Deprotection:
-
The final steps involve removing the hydroxyl group and the Boc protecting group. This can be achieved in one or two steps.
-
Deoxygenation: A common method is catalytic hydrogenation. Dissolve the alcohol in a solvent like ethanol, add a catalyst (e.g., 10% Palladium on carbon), and subject the mixture to a hydrogen atmosphere. This will reduce the benzylic alcohol to a methylene group.
-
Deprotection: The Boc group is readily cleaved under acidic conditions. After hydrogenation, filter off the catalyst and treat the resulting solution with a strong acid such as trifluoroacetic acid (TFA) in DCM or hydrochloric acid (HCl) in dioxane.
-
After the reaction is complete, neutralize the excess acid and perform an aqueous workup followed by extraction and purification to yield the final product, (2S)-2-(3-methylphenyl)pyrrolidine.
-
Applications in Research and Drug Development
The value of (2S)-2-(3-methylphenyl)pyrrolidine lies in its utility as a versatile building block for constructing more elaborate and biologically active molecules.
Caption: Primary application domains for (2S)-2-(3-methylphenyl)pyrrolidine.
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Chiral Building Block: Its primary application is as an enantiopure starting material. The defined (S)-stereocenter allows for the diastereoselective synthesis of complex molecules with multiple chiral centers, which is crucial for creating potent and selective drug candidates.[12]
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Medicinal Chemistry Intermediate: The pyrrolidine nucleus is a common feature in drugs targeting the central nervous system (CNS), as well as in anti-inflammatory and antiviral agents.[3][7] This compound serves as a key intermediate for synthesizing novel analogues in these therapeutic areas. The 3-methylphenyl group can engage in hydrophobic or van der Waals interactions within a receptor binding pocket, while the pyrrolidine nitrogen can act as a hydrogen bond donor or acceptor, or serve as an attachment point for further diversification.[13]
-
Ligand in Asymmetric Catalysis: Chiral amines and their derivatives are frequently used as ligands for transition metals in asymmetric catalysis. The nitrogen atom can coordinate to a metal center, creating a chiral environment that directs the stereochemical outcome of a reaction.
Safety, Handling, and Storage
Disclaimer: No specific Safety Data Sheet (SDS) is publicly available for (2S)-2-(3-methylphenyl)pyrrolidine. The following information is based on the known hazards of structurally similar compounds, such as N-methylpyrrolidine and pyrrolidine itself, and should be treated as a conservative guideline.
-
Hazard Identification:
-
Flammability: Likely a combustible or flammable liquid. Keep away from heat, sparks, open flames, and other ignition sources.[14]
-
Corrosivity/Irritation: Expected to be corrosive or a severe irritant to the skin and eyes. May cause chemical burns.[10][14]
-
Toxicity: May be harmful if swallowed, inhaled, or absorbed through the skin. May cause respiratory tract irritation.[10][14]
-
-
Recommended Handling and Personal Protective Equipment (PPE):
-
Always handle this compound inside a certified chemical fume hood to avoid inhalation of vapors.[15]
-
Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical safety goggles or a face shield.
-
Avoid contact with skin, eyes, and clothing.[15]
-
Use explosion-proof equipment and take precautionary measures against static discharge.[14]
-
-
Storage Conditions:
-
First Aid Measures:
-
Inhalation: Remove the victim to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.[14]
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[14]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[14]
-
Ingestion: Do NOT induce vomiting. If the victim is conscious, rinse their mouth with water and give them two glasses of water to drink. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[14]
-
Conclusion
(2S)-2-(3-methylphenyl)pyrrolidine represents a valuable and versatile chiral building block for chemical synthesis and drug discovery. Its structure combines the pharmacologically significant pyrrolidine ring with a functionalizable aromatic group, providing a powerful platform for the development of novel therapeutic agents. While detailed experimental data on its physical properties remain to be fully documented in the literature, its synthesis is achievable through established asymmetric methodologies. Adherence to stringent safety protocols based on analogous compounds is crucial for its handling. For researchers and drug development professionals, this compound offers significant potential for creating new chemical entities with precisely controlled stereochemistry and tailored pharmacological profiles.
References
- Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. (Source: Google Search)
- Pyrrolidine CAS 123-75-1 Definition & Use - Chemical Guide. (Source: Google Search)
- Uses and Properties of Pyrrolidine - ChemicalBook. (Source: ChemicalBook)
- SAFETY DATA SHEET - Sigma-Aldrich. (Source: Sigma-Aldrich)
- Synthetic applications of pyrrolidine derivative 2s. Reaction conditions - ResearchGate.
- 72216-05-8 | 2-(3-Methylphenyl)pyrrolidine - ChemScene. (Source: ChemScene)
- SAFETY DATA SHEET - Associates of Cape Cod, Inc.
- SAFETY DATA SHEET - TCI Chemicals. (Source: TCI Chemicals)
- 1-[(2S)
- SAFETY DATA SHEET - RCI Labscan. (Source: RCI Labscan)
- Safety d
- Pyrrolidine - Wikipedia. (Source: Wikipedia)
- 2-(2-Methylphenyl)pyrrolidine - Chem-Impex. (Source: Chem-Impex)
- Chemical Properties of Pyrrolidine (CAS 123-75-1) - Cheméo. (Source: Cheméo)
- Stereoselective Synthesis of New (2S,3R)-3-Carboxyphenyl)pyrrolidine-2-carboxylic acid Analogs Utilizing a C(sp3)
- Application of Bicyclic Pyrrolidine in Drug Development - BLDpharm. (Source: BLDpharm)
- 2-[(3-Ethylphenyl)methyl]pyrrolidine | Benchchem. (Source: Benchchem)
- Pyrrolidine Derivatives in Drug Discovery - PharmaBlock. (Source: PharmaBlock)
- Synthesis of unique pyrrolidines for drug discovery - Enamine. (Source: Enamine)
- Pyrrolidine, 2-(3-bromo-2-fluoro-5-methylphenyl)-, (2S) - ChemicalBook. (Source: ChemicalBook)
- 2-PYRROLIDONE - Ataman Kimya.
- (PDF) Recent Advances in the Synthesis of Pyrrolidines - ResearchGate.
- Recent Advances in the Synthesis of Pyrrolidines - IntechOpen. (Source: IntechOpen)
- Recent insights about pyrrolidine core skeletons in pharmacology - PMC. (Source: PMC)
- Pyrrolidine synthesis - Organic Chemistry Portal. (Source: Organic Chemistry Portal)
- Spectroscopic and Crystallographic Characterization of Two Hydrochloride Cathinones: 1-(4-fluoro-3-methylphenyl)-2-(pyrrolidin-1-yl)pentan-1-one (4-F-3-Me-α-PVP) and N-ethyl-2-amino-1-phenylheptan-1-one (N - MDPI. (Source: MDPI)
- Synthesis and spectroscopic characterization of pyrrole-2,3- diones and their following reactions with 1,2-aromatic diamines - ACG Publications.
- CONCISE AND PRACTICAL AVENUES TO 5,5-SPIRO-α-PROLINES - ChemRxiv. (Source: ChemRxiv)
Sources
- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. enamine.net [enamine.net]
- 3. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Advances in the Synthesis of Pyrrolidines | IntechOpen [intechopen.com]
- 5. Uses and Properties of Pyrrolidine_Chemicalbook [chemicalbook.com]
- 6. Pyrrolidine - Wikipedia [en.wikipedia.org]
- 7. chemimpex.com [chemimpex.com]
- 8. chemscene.com [chemscene.com]
- 9. organicintermediate.com [organicintermediate.com]
- 10. rcilabscan.com [rcilabscan.com]
- 11. 2-[(3-Ethylphenyl)methyl]pyrrolidine | Benchchem [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. img01.pharmablock.com [img01.pharmablock.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. acciusa.com [acciusa.com]

